molecular formula C10H23NO2 B13647377 4-(Aminomethyl)-3-(methoxymethyl)heptan-3-ol

4-(Aminomethyl)-3-(methoxymethyl)heptan-3-ol

Cat. No.: B13647377
M. Wt: 189.30 g/mol
InChI Key: LCRRITKVLTWVAS-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-(methoxymethyl)heptan-3-ol is a synthetic aliphatic alcohol featuring a branched heptane backbone with two functional groups: a methoxymethyl (-CH2-O-CH3) substituent at position 3 and an aminomethyl (-CH2-NH2) group at position 4.

Molecular Formula: C10H21NO2 Molecular Weight: 187.28 g/mol (calculated) Key Functional Groups: Tertiary alcohol, methoxymethyl ether, primary amine.

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

4-(aminomethyl)-3-(methoxymethyl)heptan-3-ol

InChI

InChI=1S/C10H23NO2/c1-4-6-9(7-11)10(12,5-2)8-13-3/h9,12H,4-8,11H2,1-3H3

InChI Key

LCRRITKVLTWVAS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(CC)(COC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-(methoxymethyl)heptan-3-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the heptanol backbone, followed by the introduction of the aminomethyl and methoxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(Aminomethyl)-3-(methoxymethyl)heptan-3-ol may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-(methoxymethyl)heptan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl or methoxymethyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols or primary amines.

Scientific Research Applications

4-(Aminomethyl)-3-(methoxymethyl)heptan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-(methoxymethyl)heptan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxymethyl group may influence the compound’s solubility and reactivity. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Aliphatic Alcohols: 4-Methylheptan-3-ol

Molecular Formula : C8H18O
Molecular Weight : 130.23 g/mol
Functional Groups : Secondary alcohol.

While 4-Methylheptan-3-ol shares the heptanol backbone, it lacks the aminomethyl and methoxymethyl substituents. Its synthesis via a multi-enzymatic one-pot process (using ene-reductases and alcohol dehydrogenases) highlights the complexity of stereochemical control in aliphatic alcohols .

Key Differences :

  • Polarity: The methoxymethyl and aminomethyl groups enhance hydrophilicity compared to the simpler 4-Methylheptan-3-ol.

Phenolic Derivatives: 4-(Methoxymethyl)phenol

Molecular Formula: C8H10O2 Molecular Weight: 138.16 g/mol Functional Groups: Phenol, methoxymethyl ether.

Isolated from Pleione bulbocodioides, 4-(methoxymethyl)phenol features an aromatic ring with a methoxymethyl group . Unlike the aliphatic target compound, its rigidity and conjugation system make it more stable under acidic conditions. Both compounds share the methoxymethyl group, but the phenolic -OH is more acidic than the tertiary alcohol in 4-(Aminomethyl)-3-(methoxymethyl)heptan-3-ol.

Key Differences :

  • Applications: Phenolic derivatives are often bioactive (e.g., antioxidants), whereas the target compound’s primary amine suggests utility in peptide coupling or catalysis.

Cyclic Amines: 4-(Methoxymethyl)azepan-4-ol

Molecular Formula: C7H15NO2 Molecular Weight: 165.24 g/mol (reported in ) Functional Groups: Cyclic secondary alcohol, methoxymethyl ether.

This azepane-derived compound shares a methoxymethyl group and alcohol functionality with the target molecule but incorporates a nitrogen-containing seven-membered ring. The cyclic structure reduces conformational flexibility compared to the linear heptane backbone of 4-(Aminomethyl)-3-(methoxymethyl)heptan-3-ol. Such differences impact solubility and metabolic stability in biological systems.

Ketonic Analogues: 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone

Molecular Formula: C20H22O3 Molecular Weight: 310.39 g/mol Functional Groups: Ketone, methoxy, phenolic -OH.

This heptanone derivative () shares a seven-carbon backbone but replaces the alcohol with a ketone and adds aromatic substituents. The ketone group increases electrophilicity, enabling reactions like nucleophilic additions, whereas the target compound’s alcohol and amine groups favor hydrogen bonding and salt formation.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Source
4-(Aminomethyl)-3-(methoxymethyl)heptan-3-ol C10H21NO2 187.28 Alcohol, methoxymethyl, amine Branched aliphatic, discontinued CymitQuimica
4-Methylheptan-3-ol C8H18O 130.23 Secondary alcohol Stereochemical complexity Brenna et al.
4-(Methoxymethyl)phenol C8H10O2 138.16 Phenol, methoxymethyl Plant-derived, aromatic Liu et al.
4-(Methoxymethyl)azepan-4-ol C7H15NO2 165.24 Cyclic alcohol, methoxymethyl Conformationally restricted Enamine Ltd
5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone C20H22O3 310.39 Ketone, methoxy, phenol Aromatic substituents FDB011318

Research Implications and Gaps

  • Synthesis : The enzymatic strategies used for 4-Methylheptan-3-ol could inspire similar biocatalytic routes for the target compound, though its branched structure poses challenges.
  • Availability: The discontinued status of 4-(Aminomethyl)-3-(methoxymethyl)heptan-3-ol highlights the need for renewed synthetic efforts to enable further study.

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